molecular formula C21H23NO6 B589843 N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin CAS No. 138381-83-6

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin

Cat. No.: B589843
CAS No.: 138381-83-6
M. Wt: 385.416
InChI Key: GBRJHLWAZWZRJM-KZBHQWPGSA-N
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Description

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin is a complex organic compound characterized by its unique structure, which includes a dioxinopyridine ring system. This compound contains a total of 51 atoms, including 23 hydrogen atoms, 21 carbon atoms, 1 nitrogen atom, and 6 oxygen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the dioxinopyridine ring system through cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S,4aS,7R,8R,8aR)-7,8-dihydroxy-2

Properties

IUPAC Name

benzyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c23-17-11-22(21(25)27-12-14-7-3-1-4-8-14)16-13-26-20(28-19(16)18(17)24)15-9-5-2-6-10-15/h1-10,16-20,23-24H,11-13H2/t16?,17?,18-,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJHLWAZWZRJM-KZBHQWPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H]([C@H]2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747128
Record name Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138381-83-6
Record name Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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